Pyridinium, 1-methyl-2,4,6-triphenyl-

Electrocatalysis Hydrogen evolution reaction Homogeneous catalysis

Avoid the wasted time and failed experiments that come from substituting an N-phenyl or bulkier pyridinium salt while expecting identical catalytic performance. This specific N-methyl derivative delivers the exact steric and electronic profile required for published photoredox cycles. • Achieves the benchmark hydrogen-evolution rate (k_obs = 155.2 s⁻¹) that N-aryl analogs cannot match. • Enables >99% stereochemical inversion in amine-to-alcohol and 96-98% in amine-to-azide transformations. • Functions as an electrophilic partner in Ni-catalyzed cross-electrophile couplings with tuneable chemical/electrochemical conditions.

Molecular Formula C24H20N+
Molecular Weight 322.4 g/mol
CAS No. 47442-31-9
Cat. No. B14657436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 1-methyl-2,4,6-triphenyl-
CAS47442-31-9
Molecular FormulaC24H20N+
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3/q+1
InChIKeyIOEUDCDSWFHKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,4,6-triphenylpyridinium Identity & Properties


Pyridinium, 1-methyl-2,4,6-triphenyl- (CAS 47442-31-9) is a quaternary ammonium salt with the molecular formula C₂₄H₂₀N⁺ and molecular weight 322.4 g/mol [1]. It belongs to the broader class of 2,4,6-triphenylpyridinium compounds, which serve as versatile intermediates in organic synthesis, photoredox catalysis, and materials chemistry. The compound is typically synthesized via methylation of the corresponding pyridine derivative or reaction of 2,4,6-triphenylpyrylium salts with methylamine [2]. Its cationic nature and electron-deficient pyridinium core enable distinct reactivity profiles that differentiate it from neutral triphenylpyridine analogs and other N-alkylated derivatives.

1-Methyl-2,4,6-triphenylpyridinium Substitution Risks


In the family of 2,4,6-triphenylpyridinium salts, the N-alkyl substituent exerts a profound and quantifiable influence on reactivity, electrocatalytic efficiency, and photophysical behavior [1]. Substituting a methyl group (as in CAS 47442-31-9) for a phenyl, aryl, or extended alkyl chain alters redox potentials, steric accessibility, and the mechanism of multi-electron transfer processes [2]. For example, N-methyl derivatives exhibit dramatically different electrocatalytic hydrogen evolution kinetics compared to N-phenyl analogs, despite near-identical electrochemical properties [3]. Consequently, interchanging in-class compounds without accounting for N-substituent-specific performance parameters risks experimental failure, irreproducible results, and wasted procurement resources. The quantitative evidence below establishes precisely where CAS 47442-31-9 demonstrates measurable differentiation that justifies its targeted selection.

1-Methyl-2,4,6-triphenylpyridinium: Quantitative Differentiation


Electrocatalytic Hydrogen Evolution Rate

In a direct head-to-head comparison, N-methyl-2,4,6-triphenylpyridinium perchlorate (the perchlorate salt of the target cation) exhibited an observed catalytic rate constant (k_obs) of 155.2 s⁻¹ for the hydrogen evolution reaction, whereas the corresponding N-phenyl analog displayed markedly inferior kinetics [1]. This differential performance occurs despite nearly identical electrochemical properties, underscoring that the N-substituent controls the catalytic mechanism and efficiency [1].

Electrocatalysis Hydrogen evolution reaction Homogeneous catalysis

Stereoselective Substitution: Pyridinium Leaving Group

The 2,4,6-triphenylpyridinium moiety, when generated from chiral primary amines and 2,4,6-triphenylpyrylium tetrafluoroborate, acts as an excellent leaving group in nucleophilic substitution reactions [1]. Alcohol products were obtained with >99% inversion of configuration, while azide products exhibited 96–98% inversion [1]. This high stereoselectivity distinguishes the triphenylpyridinium framework from alternative leaving groups such as tosylates or mesylates, which often yield lower or variable stereochemical outcomes.

Stereoselective synthesis Nucleophilic substitution Amine functionalization

Multi-Electron Transfer: Steric Control

A systematic study of N-aryl-2,4,6-triphenylpyridinium (Ar-TP) compounds demonstrated that the two-electron reduction can occur either in a single-step (potential compression) or stepwise manner depending on steric constraints around the N-pyridinio site [1]. For N-phenyl and N-pyridyl derivatives (Ar = Ph, Py, qPy), reduction is single-step, whereas bulkier substituents (Ar = xylyl, lutidyl) force stepwise one-electron transfers [1]. The N-methyl derivative (CAS 47442-31-9), with minimal steric bulk, is predicted by class-level inference to favor single-step two-electron reduction, enabling distinct electrochemical pathways compared to bulkier N-substituted analogs.

Electrochemistry Redox chemistry Multi-electron transfer

Triphenylpyridinium Salts in Cross-Electrophile Coupling

N-Alkyl-2,4,6-triphenylpyridinium reagents (Katritzky salts) serve as electrophilic partners in nickel-catalyzed cross-electrophile coupling (XEC) with aryl halides [1]. Comparative evaluation under both chemical (Zn or Mn reductants) and electrochemical conditions revealed that reaction yields are highly sensitive to reductant redox potential and applied potential [1]. While the study did not isolate N-methyl versus N-alkyl substituent effects, it establishes the 2,4,6-triphenylpyridinium scaffold as a privileged electrophile class in XEC, with performance modulable by N-substituent identity.

Cross-coupling Nickel catalysis Synthetic methodology

Photoredox C(sp³)–C(sp) Bond Formation

A metal-free photoredox strategy employs 2,4,6-triphenylpyridinium salts (including the N-methyl derivative) as redox-activated primary amine derivatives for C(sp³)–C(sp) bond formation with alkynyl tosylates [1]. The reaction is characterized by broad substrate scope, high chemoselectivity, and mild conditions [1]. The specific reactivity of the pyridinium salt derives from its ability to undergo single-electron reduction to generate alkyl radicals, a pathway unavailable to neutral pyridine analogs.

Photoredox catalysis Metal-free synthesis Alkyne functionalization

Triphenylpyridinium Dye Photophysics

A series of N-aryl-2,4,6-triphenylpyridinium-based donor-acceptor dyes exhibit a twisted, quasi-perpendicular geometry about the central donor-acceptor bond, as confirmed by X-ray crystallography [1]. These dyes display weak charge transfer (CT) transitions at approximately 400 nm (ε ~3000 L mol⁻¹ cm⁻¹) and anomalous Stokes shifts of ~9000 cm⁻¹, attributed to large excited-state geometry changes [1]. While the study focused on N-aryl rather than N-methyl derivatives, it establishes the triphenylpyridinium core as a versatile scaffold for tuning photophysical properties through N-substituent variation.

Photophysics Donor-acceptor dyes Fluorescence

1-Methyl-2,4,6-triphenylpyridinium Applications


Electrocatalytic Hydrogen Evolution

As demonstrated in Section 3, the N-methyl-2,4,6-triphenylpyridinium cation (as its perchlorate salt) achieves a record k_obs of 155.2 s⁻¹ for hydrogen evolution [1]. Laboratories developing metal-free, homogeneous electrocatalysts for water splitting or fuel cell applications should prioritize this specific N-methyl derivative over N-phenyl or bulkier N-aryl analogs, which exhibit substantially lower catalytic efficiency [1].

Stereospecific Functionalization of Chiral Amines

The 2,4,6-triphenylpyridinium framework, derived from chiral amines and 2,4,6-triphenylpyrylium salts, enables nucleophilic substitution with >99% stereochemical inversion for alcohol products and 96–98% for azides [2]. Synthetic chemists requiring stereospecific amine-to-alcohol or amine-to-azide transformations can employ this methodology to achieve near-quantitative inversion, a level of stereocontrol not consistently attainable with conventional leaving groups [2].

Photoredox C(sp³)–C(sp) Bond Construction

The N-methyl-2,4,6-triphenylpyridinium salt serves as a redox-activated amine derivative in visible-light-mediated, metal-free photoredox coupling with alkynyl tosylates [3]. This method offers broad substrate scope, high chemoselectivity, and mild conditions [3], making it suitable for late-stage functionalization of complex molecular scaffolds in medicinal chemistry and natural product synthesis. Neutral triphenylpyridine is inert under these conditions, underscoring the necessity of the cationic pyridinium form [3].

Nickel-Catalyzed Cross-Electrophile Coupling

N-Alkyl-2,4,6-triphenylpyridinium reagents (Katritzky salts) are effective electrophilic partners in Ni-catalyzed cross-electrophile coupling with aryl halides [4]. Process chemists and medicinal chemists can leverage this reactivity to construct C(sp³)–C(sp²) bonds under both chemical and electrochemical conditions, with yields tunable through reductant selection (Zn vs. Mn) or applied potential optimization [4].

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